N,N,4-TRIMETHYL-2-(2-PHENOXYACETAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE
Overview
Description
“N,N,4-TRIMETHYL-2-(2-PHENOXYACETAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE” is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N,4-TRIMETHYL-2-(2-PHENOXYACETAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.
Introduction of the Phenoxyacetamido Group: This step involves the reaction of the thiazole intermediate with phenoxyacetic acid or its derivatives under appropriate conditions.
Methylation: The final step involves the methylation of the nitrogen and carbon atoms to achieve the desired trimethyl substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenoxyacetamido group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential bioactivity. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical research may explore this compound for drug development, particularly for its potential therapeutic effects.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of “N,N,4-TRIMETHYL-2-(2-PHENOXYACETAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenoxyacetamido group could play key roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole.
Phenoxyacetamides: Compounds like phenoxyacetic acid and its derivatives.
Uniqueness
The uniqueness of “N,N,4-TRIMETHYL-2-(2-PHENOXYACETAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE” lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other thiazole or phenoxyacetamide derivatives.
Properties
IUPAC Name |
N,N,4-trimethyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-13(14(20)18(2)3)22-15(16-10)17-12(19)9-21-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESFOWVGIWNJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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